molecular formula C16H15N3OS B5689277 N-(2-ethoxyphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine

N-(2-ethoxyphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine

Cat. No. B5689277
M. Wt: 297.4 g/mol
InChI Key: CFMJTIHWRFWNKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethoxyphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine, commonly known as EPTA, is a thiazole derivative that has been studied for its potential therapeutic applications. EPTA has been found to exhibit various biological activities, including anti-inflammatory, antitumor, and antiviral properties. In

Mechanism of Action

The mechanism of action of EPTA is not fully understood, but it has been suggested that it may act through multiple pathways. EPTA has been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and immune response. EPTA has also been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. Furthermore, EPTA has been found to inhibit the activity of protein kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
EPTA has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of inflammatory diseases. EPTA has also been found to induce apoptosis and inhibit the proliferation of cancer cells, which may have potential therapeutic applications. In addition, EPTA has been found to inhibit the replication of several viruses, which may be useful in the development of antiviral drugs.

Advantages and Limitations for Lab Experiments

The advantages of using EPTA in lab experiments include its ability to exhibit multiple biological activities, its relatively low toxicity, and its potential therapeutic applications. However, the limitations of using EPTA in lab experiments include its limited solubility in aqueous solutions and its relatively high cost compared to other compounds.

Future Directions

There are several future directions for the study of EPTA. One potential direction is to explore its potential therapeutic applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is to investigate its potential as an antitumor agent for the treatment of various types of cancer. Additionally, further studies are needed to elucidate the mechanism of action of EPTA and to optimize its synthesis for improved yield and purity.

Synthesis Methods

EPTA can be synthesized through a multi-step process that involves the reaction of 2-bromoethyl ether with 2-aminophenol to form N-(2-ethoxyphenyl)glycine ethyl ester. This intermediate is then reacted with 3-pyridinyl isothiocyanate to form the thiazole ring, resulting in the formation of EPTA. The synthesis of EPTA has been optimized to improve the yield and purity of the final product.

Scientific Research Applications

EPTA has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. EPTA has also been shown to have antitumor activity by inducing apoptosis and inhibiting the proliferation of cancer cells. In addition, EPTA has been found to have antiviral activity against several viruses, including hepatitis C virus and influenza virus.

properties

IUPAC Name

N-(2-ethoxyphenyl)-4-pyridin-3-yl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c1-2-20-15-8-4-3-7-13(15)18-16-19-14(11-21-16)12-6-5-9-17-10-12/h3-11H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFMJTIHWRFWNKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC2=NC(=CS2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198579
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(2-ethoxyphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.